4-(3-Ethoxy-benzyl)-piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUFGQGWDPBZFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656562 | |
| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172021-56-5 | |
| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves:
- Preparation of benzylamine derivatives with ethoxy substitution on the aromatic ring.
- Formation of piperidine ring intermediates such as N-benzyl-4-piperidone or 1-benzyl-3-piperidone.
- Reduction or further functionalization to obtain the target piperidine hydrochloride salt.
The process often includes steps of condensation, reduction, acid-base adjustments, and crystallization to isolate the hydrochloride salt.
Preparation of N-Benzyl-4-Piperidone Intermediates
N-Benzyl-4-piperidone is a critical intermediate for synthesizing substituted piperidines. A recent patented method outlines an efficient approach with high purity and yield:
- Step 1: Benzylamine reacts with acrylic ester in an alcohol organic solvent (e.g., methanol) at 50-60°C for 9-24 hours. The molar ratio of acrylic ester to benzylamine is 2.6-5 to reduce byproducts and improve purity.
- Step 2: After distillation to remove excess reagents, an organic solvent such as toluene is added along with an organic alkali base (sodium methoxide or sodium ethoxide). The mixture is heated at 50-85°C for 9-16 hours to promote condensation.
- Step 3: The reaction mixture is neutralized with dilute acid (hydrochloric, sulfuric, or phosphoric acid), then a catalyst (lithium chloride or calcium chloride) is added for further heat preservation reaction at 60-85°C.
- Step 4: The pH is adjusted to 8-9 with an inorganic base (e.g., sodium hydroxide), and the product is isolated by separation, drying, and reduced pressure distillation to yield N-benzyl-4-piperidone.
- Simple production process.
- High product purity and yield.
- Good quality suitable for industrial production.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Benzylamine + Acrylic ester, MeOH, 50-60°C, 9-24h | Formation of intermediate ester | Excess acrylic ester improves purity |
| 2 | Organic solvent (toluene), NaOMe/NaOEt, 50-85°C, 9-16h | Condensation reaction | Distillation removes low-boiling impurities |
| 3 | Acid neutralization, LiCl or CaCl2 catalyst, 60-85°C, 1-5h | Catalytic heat preservation | Improves reaction completion |
| 4 | pH adjustment to 8-9, separation, drying, reduced pressure distillation | Product isolation | Fraction collected at 95°C under 1 mmHg |
Synthesis of 1-Benzyl-3-Piperidone Hydrochloride
A related compound, 1-benzyl-3-piperidone hydrochloride, is prepared via a multi-step process involving benzylamine and chloroacetate derivatives:
- Step 1: Preparation of N-benzylglycine ethyl ester intermediate by reacting benzylamine with 2-ethyl chloroacetate in acetonitrile with triethylamine catalyst.
- Step 2: Reaction of this intermediate with 4-halo ethyl n-butyrate in organic solvents (chloroform, toluene, etc.) and alkali (NaOH, KOH, etc.) to form another intermediate.
- Step 3: Acid treatment (concentrated hydrochloric acid) and reflux for 5 hours.
- Step 4: Crystallization from isopropanol to obtain the hydrochloride salt of 1-benzyl-3-piperidone.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| 1 | Benzylamine + 2-ethyl chloroacetate, acetonitrile, triethylamine, 25-28°C, 4h | Intermediate ester synthesis | Yield ~104%, purity 98.2% |
| 2 | Intermediate + 4-halo ethyl n-butyrate, alkali, organic solvent | Intermediate formation | pH adjusted to 6-8 |
| 3 | Concentrated HCl, reflux 5h, 86-88°C | Hydrochloride salt formation | Reaction complete by HPLC |
| 4 | Isopropanol crystallization, vacuum drying | Product isolation | Yield 60.3%, purity 99.6% |
Specific Considerations for this compound
While direct preparation methods for this compound are less commonly detailed, the synthesis generally follows similar pathways with the 3-ethoxybenzyl moiety introduced via substituted benzylamine derivatives. The key steps include:
- Using 3-ethoxybenzylamine as starting material or benzylation agents carrying the 3-ethoxy substituent.
- Formation of the corresponding N-(3-ethoxybenzyl)-4-piperidone intermediate.
- Reduction or further modification to the piperidine ring.
- Conversion to the hydrochloride salt by acid treatment and crystallization.
Summary Table of Key Preparation Steps
| Compound/Step | Starting Materials | Key Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| N-Benzyl-4-piperidone | Benzylamine, acrylic ester | MeOH, NaOMe/NaOEt, LiCl, 50-85°C, 9-24h | High purity, good yield |
| 1-Benzyl-3-piperidone hydrochloride | Benzylamine, 2-ethyl chloroacetate | Acetonitrile, triethylamine, 4-halo ethyl n-butyrate, HCl reflux | 60.3% yield, >99% purity |
| 4-(3-Ethoxy-benzyl)-piperidine HCl | 3-Ethoxybenzylamine derivatives | Similar condensation, reduction, acid treatment | Target compound hydrochloride |
Research Findings and Industrial Relevance
- The described methods emphasize the importance of controlling molar ratios, reaction temperature, and pH to maximize yield and purity.
- Use of recyclable solvents like methanol and toluene reduces production costs and environmental impact.
- Catalysts such as lithium chloride improve reaction efficiency.
- The multi-step synthesis is adaptable to introduce various benzyl substituents, including the 3-ethoxy group.
- Industrial scale-up benefits from the avoidance of hazardous reagents like triethylsilane, and the use of safer alkali bases and solvents.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The secondary amine in the piperidine ring undergoes alkylation and acylation with electrophilic reagents:
-
Alkylation : Reacts with alkyl halides (e.g., 1,4-dibromobutane) to form quaternary ammonium salts, often used to introduce functional groups for drug derivatization .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides, enhancing solubility or modifying biological activity.
Example Reaction
Oxidation Reactions
The compound’s piperidine ring can be oxidized using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form N-oxides , which alter electronic properties and enhance receptor-binding affinity in pharmacological contexts.
Key Observations
-
Oxidation occurs preferentially at the nitrogen atom due to its lone pair.
-
Products are sensitive to pH and require stabilization via salt formation .
Substitution Reactions
The ethoxybenzyl group participates in electrophilic aromatic substitution (EAS) . Nitration or halogenation at the benzene ring’s para-position is facilitated by the electron-donating ethoxy group .
Example: Nitration
Salt Formation and Acid-Base Reactions
The hydrochloride salt readily undergoes neutralization with bases like NaOH to regenerate the free base, which is pivotal for purification or further functionalization .
Equilibrium in Solution
Comparative Reactivity Table
Structural Insights from Molecular Modeling
Docking studies reveal that the ethoxybenzyl moiety engages in π–π stacking with aromatic residues (e.g., Trp402 in HR receptors), while the protonated piperidine nitrogen forms salt bridges with Asp114 . These interactions guide the design of derivatives with optimized binding affinities .
Scientific Research Applications
Scientific Research Applications
4-(3-Ethoxy-benzyl)-piperidine hydrochloride has a wide range of applications across different scientific disciplines:
Chemistry
- Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, particularly in creating more complex molecules for pharmaceuticals and specialty chemicals.
- Reagent in Reactions : The compound is utilized as a reagent in chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.
Biology
- Biological Studies : The compound is employed in biological research to study cellular mechanisms and processes. Its interaction with specific molecular targets can help elucidate pathways involved in various diseases.
- Potential Therapeutic Applications : Investigations into its biological activity suggest potential antimicrobial and anticancer properties, positioning it as a candidate for drug development.
Industry
- Production of Specialty Chemicals : In industrial settings, it is used as a precursor for synthesizing other valuable compounds, contributing to the production of specialty chemicals that have applications in pharmaceuticals and agrochemicals.
Case Studies and Research Findings
While specific case studies focused solely on this compound may be limited, related research highlights its potential:
- Anticancer Activity : A study investigating piperidine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : Research into piperidine-based compounds has shown promising results against various microbial strains, indicating potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Properties
Piperidine derivatives exhibit varied biological activities depending on substituent type, position, and electronic properties. Below is a comparative analysis:
Substituent Impact on Solubility and Stability
Research Findings and Therapeutic Potential
- AChE Inhibition: Piperidine derivatives with rigid substituents (e.g., dimethoxyindanone in ) show potent acetylcholinesterase (AChE) inhibition. While 4-(3-Ethoxy-benzyl)-piperidine lacks direct evidence, its ethoxy group may balance lipophilicity and electronic effects for similar activity .
- Anti-inflammatory Applications : Analogues like 4-(4-Nitrophenyl)piperidine hydrochloride demonstrate analgesic properties, suggesting possible shared mechanisms .
Biological Activity
4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects. Various studies have explored its applications in medicinal chemistry, particularly in the fields of cancer therapy, anti-inflammatory responses, and receptor antagonism.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 235.73 g/mol
This compound features a piperidine ring substituted with an ethoxy-benzyl group, which is crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting a potential therapeutic role in cancer treatment .
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |
| HeLa (cervical) | 15.0 | Cytotoxicity observed |
| Caco-2 (colon) | 10.0 | Growth inhibition |
Anti-inflammatory Activity
The anti-inflammatory potential of piperidine derivatives has also been explored. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory responses . The mechanism often involves the modulation of signaling pathways associated with inflammation.
Receptor Antagonism
Research has highlighted the role of piperidine derivatives as antagonists for various receptors, including chemokine receptors. For example, benzylpiperidines have been identified as potent antagonists for CCR3 receptors, which are implicated in allergic responses and asthma . This suggests that this compound may share similar properties.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The ethoxy-benzyl substitution enhances binding affinity to various receptors involved in inflammatory and cancer pathways.
- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth and inflammation, contributing to its therapeutic effects.
- Signal Transduction Modulation : By affecting key signaling pathways, this compound can alter cellular responses leading to apoptosis or reduced inflammation.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of piperidine derivatives, including this compound:
- A study focused on the synthesis and evaluation of various piperidine derivatives revealed that modifications on the benzyl group significantly impacted their anticancer activity .
- Another investigation into the structure-activity relationship (SAR) demonstrated that introducing polar substituents could enhance biological activity against specific cancer types .
Q & A
Q. What are the common synthetic routes for 4-(3-Ethoxy-benzyl)-piperidine hydrochloride, and what reagents are critical for its preparation?
The synthesis typically involves multi-step organic reactions. A key intermediate is the piperidine ring, which may be functionalized via alkylation or substitution. For example, ethoxylation of a benzyl-piperidine precursor using reagents like 3-ethoxybenzyl chloride under basic conditions (e.g., NaOH in dichloromethane) is a critical step . Catalytic hydrogenation (e.g., Pd/C) may be employed to reduce intermediates, ensuring high yield and purity . Reaction optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Standard characterization methods include:
| Technique | Purpose | Example Data |
|---|---|---|
| HPLC | Purity assessment (>98% by area) | Retention time: 8.2 min |
| ¹H/¹³C NMR | Structural confirmation | δ 7.2–6.8 (aromatic protons) |
| IR Spectroscopy | Functional group identification (e.g., C-O, N-H) | Peaks at 1250 cm⁻¹ (C-O-C) |
| Titration | Quantifying chloride content | 98–102% chloride by Volhard method |
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is soluble in polar solvents (water, ethanol) due to its hydrochloride salt form but may degrade in acidic/basic conditions. Stability testing shows decomposition above 180°C, requiring storage at room temperature in airtight, light-protected containers . Solubility
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, reaction path searches using software like Gaussian or ORCA identify optimal conditions (e.g., solvent polarity, temperature) for ethoxylation . Molecular docking studies may also explore its binding affinity to biological targets, guiding structural modifications .
Q. What experimental design strategies address contradictions in purity assessments (e.g., titration vs. HPLC)?
Discrepancies between titration (bulk analysis) and HPLC (individual impurity detection) require cross-validation:
- Step 1 : Use titration for rapid chloride quantification .
- Step 2 : Employ HPLC to resolve co-eluting impurities (e.g., unreacted intermediates) .
- Step 3 : Validate with ¹H NMR to detect non-UV-active contaminants (e.g., residual solvents) .
Q. How can researchers mitigate challenges in scaling up the synthesis while maintaining yield?
Key considerations include:
- Catalyst Recycling : Recover Pd/C via filtration to reduce costs .
- Solvent Choice : Replace dichloromethane with greener solvents (e.g., ethyl acetate) without compromising reaction efficiency .
- Process Analytical Technology (PAT) : In-line monitoring (e.g., FTIR) tracks reaction progression in real time .
Q. What are the methodological pitfalls in assessing the compound’s biological activity?
Common issues include:
- Aggregation : Use dynamic light scattering (DLS) to confirm compound solubility in bioassay buffers .
- Cytotoxicity Controls : Include piperidine derivatives as negative controls to isolate target-specific effects .
- Metabolic Stability : Perform liver microsome assays to evaluate hepatic degradation .
Methodological Best Practices
Q. How should researchers handle discrepancies in melting point data across studies?
Variations may arise from polymorphic forms or hydration. Mitigation steps:
- DSC Analysis : Identify polymorph transitions (e.g., endothermic peaks at 175–180°C) .
- Karl Fischer Titration : Quantify water content to rule out hydrate formation .
Q. What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
